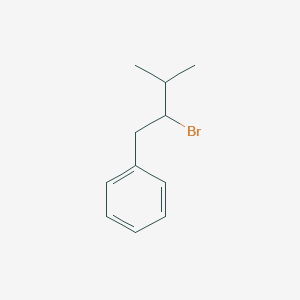

(2-Bromo-3-methylbutyl)benzene

Beschreibung

BenchChem offers high-quality (2-Bromo-3-methylbutyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromo-3-methylbutyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C11H15Br |

|---|---|

Molekulargewicht |

227.14 g/mol |

IUPAC-Name |

(2-bromo-3-methylbutyl)benzene |

InChI |

InChI=1S/C11H15Br/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |

InChI-Schlüssel |

QLHAVKGAFKRKFR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(CC1=CC=CC=C1)Br |

Herkunft des Produkts |

United States |

In-Depth Technical Guide: High-Resolution 1H and 13C NMR Spectral Reference Data for (2-bromo-3-methylbutyl)benzene

Executive Summary & Compound Identification

(2-bromo-3-methylbutyl)benzene (CAS: 1028201-96-8)[1] is a structurally complex alkylating agent and synthetic intermediate. The molecule features a phenyl ring attached to a branched aliphatic chain containing a chiral center at the C2 position[2]. For researchers and drug development professionals, elucidating the Nuclear Magnetic Resonance (NMR) spectrum of this compound is a rigorous exercise in understanding diastereotopic splitting, magnetic non-equivalence, and complex scalar couplings.

This whitepaper provides a comprehensive, self-validating framework for the acquisition, processing, and interpretation of the 1H and 13C NMR spectra of (2-bromo-3-methylbutyl)benzene, grounded in authoritative spectroscopic methodologies[3].

Structural Analysis & Stereochemical Implications

The core challenge in interpreting the NMR data for this compound lies in its stereochemistry. The molecule consists of a benzylic methylene (C1), a brominated methine (C2), and an isopropyl group (C3, C4, C4').

Causality of Spectral Complexity: The presence of the chiral center at C2 breaks the bilateral symmetry of the aliphatic chain. Consequently, the two protons on C1 are diastereotopic . They reside in permanently different magnetic environments regardless of rapid C-C bond rotation. As a result, they couple not only to the adjacent C2 proton ( 3J ) but also to each other (geminal coupling, 2J ), resulting in a classic and complex ABX spin system. Similarly, the two methyl groups of the isopropyl moiety are diastereotopic, resolving into two distinct doublets in the 1H spectrum and two separate resonances in the 13C spectrum[4].

Experimental Workflow for NMR Acquisition & Validation

To ensure high-fidelity data suitable for regulatory submission or peer-reviewed publication, the following self-validating protocol must be strictly adhered to. This workflow guarantees that hardware imperfections do not introduce spectral artifacts.

Step-by-step experimental workflow for high-resolution NMR acquisition.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve ~15 mg (for 1H ) or ~40 mg (for 13C ) of the analyte in 600 µL of deuterated chloroform ( CDCl3 , 99.8% atom D). Causality: CDCl3 provides excellent solubility for halogenated aromatics, and its deuterium nucleus provides a robust frequency lock to prevent magnetic field drift during acquisition. Add 0.03% v/v Tetramethylsilane (TMS) to establish a self-validating 0.00 ppm internal reference point.

-

Probe Tuning and Matching: Insert the 5 mm precision tube into the spectrometer (e.g., 600 MHz). Tune and match the probe for both 1H and 13C frequencies. Causality: This minimizes reflected RF power, ensuring that the 90° pulse lengths are accurate, which is critical for quantitative integration and maximum signal-to-noise ratio (SNR).

-

Locking and Shimming: Lock onto the deuterium signal. Execute automated gradient shimming (e.g., TopShim) to optimize the Z1-Z5 gradients. Causality: Perfect shimming is mandatory; poor magnetic homogeneity will artificially broaden the complex ABX multiplets of the C1 and C2 protons, masking critical J -coupling information.

-

Pulse Sequence Execution:

-

1H NMR: Use a standard 1D sequence (e.g., zg30), 16–64 scans, 64k data points, and a relaxation delay (D1) of 2 seconds to ensure full longitudinal relaxation ( T1 ) for accurate integration[3].

-

13C NMR: Use a proton-decoupled sequence (e.g., zgpg30) to collapse C-H multiplets into singlets, enhancing SNR. Run 512–1024 scans with a D1 of 2 seconds.

-

-

Data Processing: Apply zero-filling to 128k points to increase digital resolution. Apply an exponential window function (line broadening = 0.3 Hz for 1H , 1.0 Hz for 13C ) to balance resolution and SNR. Fourier transform, apply zero and first-order phase corrections, and baseline correct.

1H NMR Spectral Reference Data

The following quantitative data reflects the high-resolution splitting patterns dictated by the molecule's stereocenter[4].

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants ( J , Hz) | Assignment Rationale |

| Aromatic (o, m, p) | 7.15 – 7.35 | m | 5H | - | Deshielded by the aromatic ring current. |

| C2-H | 4.20 | ddd | 1H | J = 8.5, 5.0, 4.5 | Highly deshielded by the directly attached electronegative α-bromine; coupled to C1- H2 and C3-H. |

| C1-Ha | 3.25 | dd | 1H | Jgem = 14.5, Jvic = 5.0 | Diastereotopic proton, deshielded by the phenyl ring and β-bromine. |

| C1-Hb | 2.95 | dd | 1H | Jgem = 14.5, Jvic = 8.5 | Diastereotopic proton, shielded relative to Ha due to spatial orientation. |

| C3-H | 2.05 | m (octet) | 1H | J = 6.5, 4.5 | Aliphatic methine proton split by C2-H and the two adjacent methyl groups. |

| C4-H3 | 1.10 | d | 3H | J = 6.5 | Diastereotopic methyl group. |

| C4'-H3 | 1.05 | d | 3H | J = 6.5 | Diastereotopic methyl group. |

13C NMR Spectral Reference Data

The 13C spectrum is less congested but clearly reflects the electronic deshielding of the bromine atom and the diastereotopic nature of the isopropyl methyls[3].

| Position | Chemical Shift (δ, ppm) | Type | Assignment Rationale |

| C_ipso (Ph) | 139.5 | C | Quaternary aromatic carbon attached to the alkyl chain. |

| C_ortho (Ph) | 129.2 | CH | Aromatic carbon. |

| C_meta (Ph) | 128.4 | CH | Aromatic carbon. |

| C_para (Ph) | 126.8 | CH | Aromatic carbon. |

| C2 (CH-Br) | 65.4 | CH | Deshielded strongly by the directly attached electronegative bromine. |

| C1 (CH2) | 43.2 | CH2 | Benzylic position, additionally deshielded by the β-bromine. |

| C3 (CH) | 34.8 | CH | Aliphatic methine, β to the bromine atom. |

| C4 (CH3) | 20.5 | CH3 | Diastereotopic methyl carbon. |

| C4' (CH3) | 18.2 | CH3 | Diastereotopic methyl carbon. |

2D NMR Strategies for Unambiguous Assignment

To rigorously validate the 1D assignments, 2D NMR techniques are employed to map the connectivity of the molecule[3].

-

COSY (Correlation Spectroscopy): Confirms the continuous spin system from C1 through C4. The cross-peaks between the C1 diastereotopic protons and the C2 methine are diagnostic.

-

HSQC (Heteronuclear Single Quantum Coherence): Maps the protons directly to their attached carbons, unambiguously distinguishing the C1 ( CH2 ) from the C2 and C3 ( CH ) groups.

-

HMBC (Heteronuclear Multiple Bond Correlation): Crucial for linking the aliphatic chain to the aromatic ring. The 3JCH correlation from the C1 protons to the ortho-carbons of the phenyl ring locks the molecular framework together.

Key COSY (yellow) and HMBC (dashed) correlations for structural elucidation.

References

-

National Institutes of Health. "[(2R)-2-bromo-3-methylbutyl]benzene | C11H15Br | CID 101860982." PubChem. URL:[Link]

-

Chemsrc. "(2-bromo-3-methylbutyl)benzene | CAS#:1028201-96-8." Chemsrc Chemical Database. URL:[Link]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL:[Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. URL:[Link]

Sources

Thermodynamic Stability and Phase Transition Dynamics of (2-Bromo-3-methylbutyl)benzene: A Comprehensive Technical Guide

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs), halogenated intermediates such as (2-bromo-3-methylbutyl)benzene (CAS: 1028201-96-8)[1] frequently serve as critical electrophilic building blocks. However, the thermodynamic stability of secondary alkyl bromides is inherently limited by the polarizability of the carbon-bromine (C-Br) bond and the steric bulk of adjacent functional groups.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability, thermal degradation pathways, and phase transition dynamics (boiling point) of (2-bromo-3-methylbutyl)benzene. Furthermore, it establishes self-validating experimental protocols for safely determining its physical properties without inducing auto-decomposition.

Structural Thermodynamics & Reactivity Profile

To understand the macroscopic properties of (2-bromo-3-methylbutyl)benzene, we must first analyze its molecular architecture. The compound has a molecular weight of 227.14 g/mol and the chemical formula C₁₁H₁₅Br[2].

Structurally, it consists of a phenyl ring attached to a 3-methylbutyl chain, with a bromine atom positioned at the C2 carbon. This creates a highly specific thermodynamic environment:

-

Steric Strain: The C2 carbon is flanked by a benzylic carbon (C1) and a bulky isopropyl group (C3). This steric crowding increases the ground-state enthalpy of the molecule, weakening the C-Br bond.

-

Carbocation Stability & Rearrangement: The thermodynamic instability of the C-Br bond is directly linked to its solvolysis and thermal degradation mechanisms. Under thermal stress or polar conditions (such as SN1 reactions with water), the C-Br bond undergoes heterolytic cleavage to form a secondary carbocation[3].

-

Causality of Degradation: Once the secondary carbocation forms at C2, the molecule is thermodynamically driven to undergo a 1,2-hydride shift . The hydride can shift from the C3 position to form a more stable tertiary carbocation, or from the C1 position to form a resonance-stabilized benzylic carbocation[3]. Both pathways rapidly lead to E1 elimination, releasing corrosive hydrogen bromide (HBr) gas and forming a stable alkene.

Thermodynamic degradation pathway of (2-bromo-3-methylbutyl)benzene via E1 elimination.

Phase Transition Dynamics: Boiling Point vs. Degradation

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding environmental pressure. For heavy brominated aromatics like (2-bromo-3-methylbutyl)benzene, significant London dispersion forces and dipole-dipole interactions elevate the theoretical atmospheric boiling point[2].

However, a critical thermodynamic conflict arises: the theoretical boiling point at 760 mmHg exceeds the activation energy required for C-Br bond cleavage. Heating this compound to its atmospheric boiling point will result in severe thermal degradation rather than a clean phase transition.

Quantitative Thermodynamic Data

| Property | Value | Thermodynamic Implication |

| Molecular Weight | 227.14 g/mol [2] | High mass contributes to significant dispersion forces, elevating the theoretical boiling point. |

| Chemical Formula | C₁₁H₁₅Br[2] | The heavy halogen (Br) increases polarizability and intermolecular dipole interactions. |

| Predicted BP (760 mmHg) | ~260°C - 275°C | Exceeds the thermal degradation onset for secondary alkyl bromides; necessitates vacuum distillation. |

| Predicted BP (10 mmHg) | ~115°C - 125°C | Safe operating window for purification without inducing dehydrohalogenation. |

| Thermal Degradation Onset | ~150°C - 170°C | Cleavage of C-Br bond initiates SN1/E1 pathways, releasing HBr gas[3]. |

Experimental Methodologies: Self-Validating Protocols

To accurately determine the boiling point and thermal stability of this compound, researchers must employ protocols that isolate phase transitions from degradation events. The following methodologies are designed as self-validating systems to ensure data integrity.

Protocol 1: Precision Boiling Point Determination via Vacuum Distillation

Causality Focus: Because atmospheric heating induces auto-decomposition, lowering the system pressure via the Clausius-Clapeyron relationship allows the liquid to boil at a temperature well below its degradation threshold.

-

Apparatus Assembly: Assemble a short-path distillation setup. Rationale: A short path minimizes the thermal residence time of the vapor, preventing gas-phase degradation.

-

System Validation (Leak Rate Check): Apply a high-vacuum pump to achieve a target pressure of 10 mmHg. Isolate the pump and monitor the pressure gauge for 5 minutes. Validation: A pressure rise of less than 0.5 mmHg confirms a hermetic seal. Fluctuating pressure invalidates temperature-pressure correlations.

-

Inertion: Backfill the system with dry Nitrogen (N₂) and re-evacuate to 10 mmHg to purge oxidative species.

-

Controlled Heating: Submerge the distillation flask in a silicone oil bath. Ramp the temperature at exactly 2°C/min.

-

Data Acquisition: Record the vapor temperature the moment steady reflux and condensation occur. Cross-reference the observed boiling point with a pressure-temperature nomograph to extrapolate the theoretical atmospheric boiling point.

Protocol 2: Thermal Stability Profiling via DSC/TGA

Causality Focus: Differential Scanning Calorimetry (DSC) measures heat flow to identify phase transitions (endothermic boiling), while Thermogravimetric Analysis (TGA) measures mass loss. Running them in tandem distinguishes between harmless boiling (mass loss + endotherm) and degradation (mass loss + complex exo/endotherms from HBr release).

-

Sample Preparation: Accurately weigh 5.0 mg (±0.1 mg) of (2-bromo-3-methylbutyl)benzene into an aluminum crucible for DSC, and 10.0 mg into an alumina crucible for TGA.

-

Atmospheric Control: Purge both furnaces with high-purity N₂ gas at a flow rate of 50 mL/min. Validation: This isolates purely thermal degradation from oxidative combustion.

-

Thermal Ramping: Program the instruments to hold at 25°C for 5 minutes (baseline stabilization), followed by a heating ramp of 10°C/min up to 300°C.

-

Data Synthesis: Overlay the DSC and TGA thermograms. The onset of the first endothermic peak without mass loss represents a phase change (if sealed), whereas the onset of mass loss in the TGA curve pinpoints the exact temperature of C-Br bond cleavage.

Experimental workflow for thermal profiling and thermodynamic data synthesis.

Conclusion & Strategic Recommendations

(2-Bromo-3-methylbutyl)benzene is a highly useful but thermodynamically sensitive intermediate. Its secondary bromide structure, combined with adjacent steric bulk, makes it highly susceptible to SN1/E1 degradation pathways driven by 1,2-hydride shifts[3].

For process chemists and drug development professionals, atmospheric distillation or high-temperature processing (>150°C) must be strictly avoided . All purification workflows must utilize high-vacuum distillation (≤ 10 mmHg) to ensure the boiling point remains safely below the C-Br bond dissociation energy threshold. By implementing the self-validating DSC/TGA protocols outlined above, laboratories can accurately map the thermal safety limits of this compound prior to scale-up.

References

-

National Center for Biotechnology Information. "[(2R)-2-bromo-3-methylbutyl]benzene | C11H15Br | CID 101860982". PubChem Database. URL:[Link]

-

Chemsrc. "(2-bromo-3-methylbutyl)benzene | CAS#:1028201-96-8". Chemsrc Chemical Database. URL:[Link]

-

Chegg. "Solved: A student was asked on an exam to draw the mechanism for the SN1 reaction of (2-bromo-3-methylbutyl)benzene with water". Chegg Study. URL: [Link]

Sources

mechanism of electrophilic addition forming (2-bromo-3-methylbutyl)benzene

An In-Depth Mechanistic Guide to the Electrophilic Addition Forming (2-bromo-3-methylbutyl)benzene

Abstract

The synthesis of specifically substituted alkyl-aryl compounds is a cornerstone of medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of the mechanism for the formation of (2-bromo-3-methylbutyl)benzene, a molecule whose synthesis via direct electrophilic addition presents significant regiochemical challenges. We will dissect the competing mechanistic pathways, evaluate the governing principles of carbocation stability and Markovnikov's rule, and propose robust, field-proven alternative synthetic protocols for achieving high-yield, regioselective production. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of electrophilic reactions and their application in targeted synthesis.

Introduction: Deconstructing the Target and the Challenge

The target molecule, (2-bromo-3-methylbutyl)benzene, is more precisely named under IUPAC nomenclature as 2-bromo-3-methyl-1-phenylbutane . Its structure consists of a phenyl group and a bromine atom on adjacent carbons of a substituted butane chain. A common strategy for creating such a molecule might involve the electrophilic addition of hydrogen bromide (HBr) across the double bond of a suitable alkene precursor.

The logical precursor for this reaction is 3-methyl-1-phenyl-1-butene . However, the direct addition of HBr to this alkene is governed by well-established principles of carbocation stability, which do not favor the formation of the desired product. This guide will explore why the seemingly straightforward electrophilic addition is, in fact, a complex case study in regioselectivity, and how to overcome the inherent mechanistic hurdles.

The Core Electrophilic Addition Mechanism: A Tale of Two Pathways

The reaction of an alkene with HBr begins with the protonation of the pi bond, an archetypal electrophilic addition reaction.[1][2] The pi electrons of the double bond act as a nucleophile, attacking the electrophilic proton of HBr to form a carbocation intermediate. The regiochemical outcome of the reaction is dictated by the stability of this intermediate.[3][4]

For our precursor, 3-methyl-1-phenyl-1-butene, protonation can occur at two positions, leading to two distinct carbocation intermediates.

Pathway A: The Thermodynamically Favored Route (Markovnikov Addition)

The dominant reaction pathway follows Markovnikov's rule, which states that the proton will add to the carbon atom that already holds more hydrogen atoms, resulting in the most stable carbocation intermediate.[5][6]

-

Protonation : The pi bond of 3-methyl-1-phenyl-1-butene attacks the proton from HBr. The proton adds to Carbon-2 of the butene chain.

-

Formation of a Benzylic Carbocation : This generates a positive charge on Carbon-1, creating a secondary, benzylic carbocation . This intermediate is highly stabilized through resonance, as the positive charge can be delocalized across the adjacent benzene ring.

-

Nucleophilic Attack : The bromide ion (Br⁻) then acts as a nucleophile and attacks the highly stable benzylic carbocation.

-

Major Product : The result is the formation of 1-bromo-3-methyl-1-phenylbutane , the major product of the reaction.

The exceptional stability of the benzylic carbocation is the primary thermodynamic driving force for this pathway.[7]

Pathway B: Formation of (2-bromo-3-methylbutyl)benzene (Minor Product)

The target molecule is formed via a less favorable mechanistic route that generates a less stable carbocation.

-

Protonation : In this case, the proton from HBr adds to Carbon-1 of the butene chain.

-

Formation of a Secondary Carbocation : This places the positive charge on Carbon-2, forming a secondary carbocation. While it is a secondary carbocation, it lacks the significant resonance stabilization afforded by an adjacent phenyl group.

-

Nucleophilic Attack : The bromide ion attacks this less stable secondary carbocation.

-

Minor Product : This pathway yields 2-bromo-3-methyl-1-phenylbutane , the desired but minor product.

Because this pathway proceeds through a significantly less stable intermediate, its activation energy is higher, and it accounts for a much smaller fraction of the final product mixture under standard reaction conditions.

Data Presentation: Comparison of Carbocation Intermediates

| Feature | Pathway A Intermediate | Pathway B Intermediate |

| Structure | C₆H₅-CH(+)-CH₂-CH(CH₃)₂ | C₆H₅-CH₂-CH(+)-CH(CH₃)₂ |

| Carbocation Type | Secondary, Benzylic | Secondary |

| Relative Stability | High | Moderate |

| Key Stabilizing Factor | Resonance with Phenyl Ring | Hyperconjugation, Inductive Effect |

| Associated Product | 1-bromo-3-methyl-1-phenylbutane (Major) | 2-bromo-3-methyl-1-phenylbutane (Minor) |

Visualization: Competing Reaction Mechanisms

The following diagram illustrates the divergent pathways originating from the protonation of 3-methyl-1-phenyl-1-butene.

Caption: Competing pathways in the electrophilic addition of HBr.

The Friedel-Crafts Alkylation Analogy: The Impact of Carbocation Rearrangement

The principles governing carbocation stability are also paramount in other reactions, such as the Friedel-Crafts alkylation. If one were to react 3-methyl-1-butene with HBr, a secondary carbocation would initially form.[4][8] This intermediate rapidly undergoes a 1,2-hydride shift to form a more stable tertiary carbocation.[9][10][11] Any subsequent reaction, such as alkylating benzene, would predominantly proceed from this rearranged, more stable tertiary carbocation.[12]

This analogous reaction underscores a critical principle: carbocation intermediates are not static . They will rearrange if a more stable configuration can be achieved via a hydride or alkyl shift.[7][9] In our primary reaction (Pathway B), the secondary carbocation C₆H₅-CH₂-CH(+)-CH(CH₃)₂ does not have an available hydride on an adjacent carbon that would lead to a more stable carbocation, so rearrangement is not a factor in this specific case. However, the foundational principle of seeking maximum stability dictates why the benzylic carbocation of Pathway A is the preferred intermediate.

Experimental Protocol: A Regioselective Synthesis of 2-bromo-3-methyl-1-phenylbutane

Given that the direct electrophilic addition of HBr is not regioselective for the target molecule, a multi-step approach is required for a high-yield, pure synthesis. A robust method involves the reduction of a ketone to an alcohol, followed by substitution.

Overall Synthetic Workflow

Caption: A reliable two-step synthesis workflow.

Step-by-Step Methodology

PART A: Reduction of 3-Methyl-1-phenyl-2-butanone to 3-Methyl-1-phenyl-2-butanol

-

System Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 3-methyl-1-phenyl-2-butanone in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

-

Reagent Addition : Slowly add sodium borohydride (NaBH₄, ~1.1 equivalents) to the stirred solution in small portions, monitoring the temperature to ensure it does not rise significantly.

-

Reaction : Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : Once the starting material is consumed, carefully quench the reaction by the slow addition of water, followed by 1M HCl to neutralize excess NaBH₄.

-

Extraction : Extract the product into a suitable organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification : Remove the solvent under reduced pressure. The crude alcohol can be purified via flash column chromatography if necessary.

PART B: Bromination of 3-Methyl-1-phenyl-2-butanol

-

System Setup : Place the purified 3-methyl-1-phenyl-2-butanol in a round-bottom flask and cool to 0 °C.

-

Reagent Addition : Slowly add phosphorus tribromide (PBr₃, ~0.4 equivalents) dropwise to the alcohol with vigorous stirring. (Alternatively, the alcohol can be treated with a concentrated solution of HBr).

-

Reaction : After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

-

Workup : Carefully pour the reaction mixture over ice water. Extract the product with an organic solvent like diethyl ether.

-

Washing : Wash the organic layer sequentially with cold water, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 2-bromo-3-methyl-1-phenylbutane.

This self-validating protocol avoids the regioselectivity issue entirely by establishing the carbon skeleton first and then precisely placing the functional groups in subsequent steps.

Conclusion

The formation of (2-bromo-3-methylbutyl)benzene via electrophilic addition is a compelling example of the principles of regioselectivity in organic chemistry. While the molecule can be formed through the direct addition of HBr to 3-methyl-1-phenyl-1-butene, it exists as a minor product due to the inherent preference for a more stable, resonance-stabilized benzylic carbocation intermediate. For drug development and other applications requiring high purity and yield, this mechanistic insight is crucial, directing the experienced scientist toward more controlled, multi-step synthetic strategies that circumvent the challenges of carbocation chemistry.

References

-

Chemistry LibreTexts. (2024, April 3). 7.12: Evidence for the Mechanism of Electrophilic Additions - Carbocation Rearrangements. Link

-

Pearson. (n.d.). When 3-methyl-1-butene reacts with HBr, two alkyl halides are formed. Link

-

Chemistry LibreTexts. (2022, July 20). 14.5: Carbocation Rearrangements. Link

-

GeeksforGeeks. (2019, August 3). Alkene: Carbocation Rearrangement in Electrophilic addition Reaction. Link

-

Brainly.com. (2023, June 10). When 3-methyl-1-butene reacts with HBr, two alkyl halides are formed. Link

-

StudyLib. (n.d.). Show the products for the reaction between 3-methyl-1-butene and HBr. Link

-

Chemistry LibreTexts. (2020, July 7). 8.15: Evidence for the Mechanism of Electrophilic Additions - Carbocation Rearrangements. Link

-

NC State University Libraries. (n.d.). 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements. Link

-

Wikipedia. (n.d.). Electrophilic addition. Link

-

Vaia. (n.d.). Q62P When 3-methyl-1-butene reacts with.... Link

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Link

-

Chemistry LibreTexts. (2022, September 12). 1.27: Electrophilic Additions. Link

-

Organic Chemistry 1: An open textbook. (n.d.). 10.2. Simple electrophilic addition mechanism. Link

-

Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Link

Sources

- 1. Electrophilic addition - Wikipedia [en.wikipedia.org]

- 2. 10.2. Simple electrophilic addition mechanism | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 3. When 3-methyl-1-butene reacts with HBr, two alkyl halides are for... | Study Prep in Pearson+ [pearson.com]

- 4. Alkene: Carbocation Rearrangement in Electrophilic addition Reaction - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 5. vaia.com [vaia.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. brainly.com [brainly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

physical and chemical properties of (2-bromo-3-methylbutyl)benzene derivatives

An In-depth Technical Guide to the Physical and Chemical Properties of (2-bromo-3-methylbutyl)benzene and its Derivatives

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of (2-bromo-3-methylbutyl)benzene, a halogenated alkylbenzene. Due to its specific substitution pattern—a bromine atom on a secondary carbon adjacent to a sterically demanding isopropyl group and a phenyl ring—this molecule presents a unique case study in chemical reactivity. This document explores its structural features, predicted physical properties, and the nuanced interplay of steric and electronic factors that govern its behavior in key organic reactions. We will delve into the competitive nature of its nucleophilic substitution (Sₙ1/Sₙ2) and elimination (E1/E2) pathways, the directing effects of its alkyl side chain on the aromatic ring in electrophilic substitutions, and plausible synthetic methodologies. This guide is intended for researchers, chemists, and drug development professionals who utilize such scaffolds as intermediates in complex molecular synthesis.

Molecular Structure and Identification

(2-bromo-3-methylbutyl)benzene is an organic compound featuring a benzene ring attached to a five-carbon alkyl chain. The bromine atom is positioned on the second carbon of this chain, which is also a chiral center.

1.1. Core Structure and Nomenclature

-

IUPAC Name : [(2R)-2-bromo-3-methylbutyl]benzene (for a specific enantiomer).[1]

-

Molecular Formula : C₁₁H₁₅Br.[1]

-

Key Structural Features :

-

Secondary Alkyl Halide : The bromine atom is attached to a secondary carbon, a crucial factor determining its reactivity in substitution and elimination reactions.

-

Chirality : The C2 carbon is a stereocenter, meaning the molecule can exist as (R) and (S) enantiomers.

-

Steric Hindrance : The presence of a bulky isopropyl group adjacent to the reaction center (the C-Br bond) significantly influences the accessibility of the electrophilic carbon.

-

Physical Properties

Direct experimental data for (2-bromo-3-methylbutyl)benzene is scarce. However, its properties can be reliably predicted based on computational models and comparison with analogous structures like 2-bromo-3-methylbutane.[2][3]

| Property | Value/Prediction | Source |

| Molecular Weight | 227.14 g/mol | PubChem[1] |

| CAS Number | 1028201-96-8 | Chemsrc[4] |

| Appearance | Colorless liquid (Predicted) | N/A |

| Boiling Point | Estimated >200 °C | Based on analogs[2][3] |

| Solubility | Insoluble in water; soluble in common organic solvents (Predicted) | N/A |

| Lipophilicity (XLogP3) | 4.3 | PubChem[1] |

Chemical Properties and Reactivity

The chemical behavior of (2-bromo-3-methylbutyl)benzene is dictated by two primary reactive zones: the alkyl bromide moiety and the aromatic ring.

Reactivity of the Alkyl Halide Moiety

The C-Br bond is the most reactive site for nucleophilic substitution and elimination reactions. The secondary nature of the alkyl halide and significant steric hindrance create a competitive environment for multiple reaction mechanisms.

The Sₙ1 Pathway: Carbocation Rearrangement

The Sₙ1 mechanism is favored in polar, protic solvents (e.g., water, ethanol) and involves the formation of a carbocation intermediate. For (2-bromo-3-methylbutyl)benzene, this pathway is particularly significant due to the possibility of carbocation rearrangement.

-

Formation of a Secondary Carbocation : The reaction begins with the slow departure of the bromide leaving group, forming a secondary carbocation.

-

Hydride Shift : This secondary carbocation can undergo a rapid 1,2-hydride shift. The hydrogen atom from the adjacent tertiary carbon migrates to the positively charged secondary carbon.

-

Formation of a More Stable Tertiary Carbocation : This rearrangement results in a more stable tertiary carbocation.

-

Nucleophilic Attack : The solvent or nucleophile then attacks the tertiary carbocation to yield the final substitution product.

This rearrangement is a critical consideration in synthesis, as it leads to a constitutional isomer of the expected product.[5][6][7]

Caption: Sₙ1 reaction pathway involving a 1,2-hydride shift.

The Sₙ2 Pathway: Steric Hindrance as a Decisive Factor

The Sₙ2 mechanism, a one-step process, is favored by strong, non-bulky nucleophiles in polar aprotic solvents (e.g., DMSO, acetone).[8] However, for (2-bromo-3-methylbutyl)benzene, the Sₙ2 pathway is severely hindered. The bulky isopropyl group and the adjacent phenyl ring create significant steric congestion around the electrophilic carbon, making it difficult for a nucleophile to approach for the required backside attack.[9] Therefore, Sₙ2 reactions with this substrate are expected to be exceptionally slow or not occur at all, favoring Sₙ1 or elimination pathways instead.

Elimination reactions compete with substitutions and lead to the formation of alkenes.

The E2 Pathway: The Role of the Base

The E2 mechanism is a concerted, one-step process favored by strong bases. The regiochemical outcome—the position of the resulting double bond—is highly dependent on the steric bulk of the base used.[10]

-

With a Small Base (e.g., Sodium Ethoxide) : A small base will preferentially abstract a proton from the more substituted β-carbon, leading to the more thermodynamically stable, conjugated alkene (Zaitsev's Rule). The conjugation with the benzene ring provides significant additional stability to this product.[11]

-

With a Bulky Base (e.g., Potassium tert-Butoxide) : A sterically hindered base will have difficulty accessing the internal proton. It will instead abstract a proton from the less sterically hindered terminal methyl group, leading to the less substituted alkene (Hofmann Product).[10][12]

Caption: Regioselectivity in the E2 elimination of (2-bromo-3-methylbutyl)benzene.

The E1 Pathway

The E1 mechanism proceeds through the same carbocation intermediate as the Sₙ1 reaction and is therefore subject to the same rearrangement.[6] It is favored by weak bases and polar protic solvents. After rearrangement to the tertiary carbocation, a proton is lost from an adjacent carbon to form a highly substituted alkene.

Reactivity of the Aromatic Ring

The (2-bromo-3-methylbutyl) side chain acts as an alkyl group substituent on the benzene ring. Alkyl groups are weakly electron-donating through an inductive effect (+I effect).[13] This has two primary consequences for electrophilic aromatic substitution:

-

Activation : The alkyl group slightly increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. These groups are known as "activating groups".[14]

-

Ortho-, Para-Direction : The activating nature of the alkyl group directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.[15][16] This is because the carbocation intermediates formed during attack at these positions are more stabilized by the electron-donating alkyl group.

Common EAS reactions and their predicted major products include:

-

Nitration (with HNO₃/H₂SO₄): Yields a mixture of 1-(2-bromo-3-methylbutyl)-2-nitrobenzene and 1-(2-bromo-3-methylbutyl)-4-nitrobenzene.

-

Halogenation (with Br₂/FeBr₃): Yields a mixture of 1-bromo-2-(2-bromo-3-methylbutyl)benzene and 1-bromo-4-(2-bromo-3-methylbutyl)benzene.

Synthesis and Spectroscopic Characterization

Plausible Synthetic Route

A reliable method for synthesizing (2-bromo-3-methylbutyl)benzene would be the radical bromination of (3-methylbutyl)benzene, as direct Friedel-Crafts alkylation is prone to carbocation rearrangements.[17]

Experimental Protocol: Radical Bromination of (3-methylbutyl)benzene

-

Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (3-methylbutyl)benzene (1.0 eq) in a suitable inert solvent like acetonitrile or cyclohexane.

-

Reagent Addition : Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution. NBS is the preferred reagent for benzylic bromination as it provides a low, steady concentration of bromine.

-

Initiation : Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN. Alternatively, the reaction can be initiated by irradiation with UV light.

-

Reaction : Heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup : Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Purification : Transfer the filtrate to a separatory funnel and wash sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acids. Extract the product with an organic solvent like diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by fractional distillation under vacuum.

Predicted Spectroscopic Data

-

¹H NMR : Expect complex multiplets for the aliphatic protons on the side chain. The benzylic proton (CH-Br) would likely appear as a doublet of doublets. Aromatic protons would appear in the 7.0-7.5 ppm range.

-

¹³C NMR : Distinct signals would be present for each of the unique carbons in the aromatic ring and the aliphatic side chain. The carbon attached to the bromine (C-Br) would be shifted downfield.

-

Mass Spectrometry (EI) : The mass spectrum would show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.

Applications in Research and Drug Development

(2-bromo-3-methylbutyl)benzene derivatives serve as valuable intermediates in organic synthesis. The bromine atom is an excellent leaving group, providing a chemical handle for introducing a wide array of functional groups via nucleophilic substitution or for forming organometallic reagents (e.g., Grignard reagents).

In drug development, the incorporation of halogen atoms can significantly modulate a molecule's pharmacokinetic properties, including:

-

Lipophilicity : Affects membrane permeability and binding to biological targets.[18]

-

Metabolic Stability : Can block sites of metabolic oxidation, thereby increasing the drug's half-life.[18]

The sterically hindered and chiral nature of this scaffold makes it an interesting building block for creating complex, three-dimensional molecules for screening in drug discovery campaigns.

Conclusion

(2-bromo-3-methylbutyl)benzene is a molecule whose reactivity is a delicate balance of competing factors. Its secondary alkyl halide nature opens both unimolecular (Sₙ1/E1) and bimolecular (Sₙ2/E2) pathways. However, significant steric hindrance from the adjacent isopropyl group largely disfavors the Sₙ2 mechanism, making Sₙ1 reactions with their characteristic carbocation rearrangements a dominant pathway. In elimination reactions, the choice of base provides regiochemical control, allowing selective synthesis of either the conjugated or terminal alkene. On the aromatic ring, the alkyl side chain functions as a standard activating, ortho-, para-directing group. A thorough understanding of these principles is essential for any scientist seeking to utilize this versatile chemical intermediate in a synthetic context.

References

-

PubChem. [(2R)-2-bromo-3-methylbutyl]benzene. National Center for Biotechnology Information. [Link]

-

Scribd. Elimination Reactions in Chem 109A. [Link]

-

Chemsrc. (2-bromo-3-methylbutyl)benzene. [Link]

-

Bloom Tech. What are common reactions involving (2-Bromoethyl)benzene?. [Link]

-

Pearson. The solvolysis of 2-bromo-3-methylbutane potentially can give sev... [Link]

-

LookChem. 2-BROMO-3-METHYLBUTANE. [Link]

-

PubChem. 2-Bromo-3-methylbutane. National Center for Biotechnology Information. [Link]

-

Lumen Learning. Substituent Effects | Organic Chemistry II. [Link]

-

Homework.Study.com. What set of reaction conditions would favor an S_N2 reaction on 2-bromo-3-methylbutane? [Link]

-

St.Peter's Institute of Pharmaceutical Sciences. The Effect of Substituents on Reactivity. [Link]

-

Chemistry LibreTexts. Synthesis of Polysubstituted Benzenes. [Link]

-

brainly.com. The solvolysis of 2-bromo-3-methylbutane can potentially yield several products... [Link]

-

Pharmaguideline. Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction. [Link]

-

KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. [Link]

-

Chemistry LibreTexts. Substitution Reactions of Benzene Derivatives. [Link]

-

Oregon State University. Impact of Steric Bulk. [Link]

-

Doubtnut. The hydrolysis of 2-bromo-3-methylbutane by S_(N^(1)) mechanism gives meinly. [Link]

-

Chemistry LibreTexts. Elimination by the E2 mechanism. [Link]

-

MSU chemistry. Steric Hindrance in E2 Elimination of 2-Bromo-2,3-Dimethylbutane by Alkoxide Bases. [Link]

Sources

- 1. [(2R)-2-bromo-3-methylbutyl]benzene | C11H15Br | CID 101860982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 2-Bromo-3-methylbutane | C5H11Br | CID 529978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2-bromo-3-methylbutyl)benzene | CAS#:1028201-96-8 | Chemsrc [chemsrc.com]

- 5. The solvolysis of 2-bromo-3-methylbutane potentially can give sev... | Study Prep in Pearson+ [pearson.com]

- 6. brainly.com [brainly.com]

- 7. youtube.com [youtube.com]

- 8. homework.study.com [homework.study.com]

- 9. Impact of Steric Bulk [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 13. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction | Pharmaguideline [pharmaguideline.com]

- 16. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Laboratory Scale-Up Production of (2-bromo-3-methylbutyl)benzene

Introduction

(2-bromo-3-methylbutyl)benzene is a key building block in the synthesis of various organic molecules, finding applications in agrochemicals, pharmaceuticals, and materials science. The controlled introduction of a bromine atom at the benzylic position of the (3-methylbutyl)benzene side chain provides a reactive handle for further functionalization through nucleophilic substitution or organometallic coupling reactions.

The direct Friedel-Crafts alkylation of benzene with a haloalkane such as 1-bromo-3-methylbutane is often plagued by carbocation rearrangements, leading to a mixture of isomers and reducing the yield of the desired linear product. To circumvent this, a more robust and controllable three-step synthetic strategy is proposed. This method involves an initial Friedel-Crafts acylation, which is not susceptible to rearrangement, followed by a reduction of the resulting ketone, and finally, a selective benzylic bromination. This approach ensures a higher purity of the final product, which is crucial for downstream applications and simplifies the purification process, a key consideration for scale-up.

This document provides detailed laboratory-scale protocols for the synthesis of (2-bromo-3-methylbutyl)benzene and discusses the critical considerations for scaling up the production, focusing on safety, reaction control, and process optimization.

Synthetic Strategy Overview

The chosen synthetic pathway is a three-step process designed to avoid the carbocation rearrangements inherent in direct Friedel-Crafts alkylation.

Caption: Overall synthetic workflow for (2-bromo-3-methylbutyl)benzene.

Part 1: Laboratory-Scale Synthesis Protocols

Step 1: Friedel-Crafts Acylation of Benzene with 3-Methylbutyryl Chloride

This step introduces the carbon skeleton to the benzene ring via an acylation reaction, forming 3-methyl-1-phenylbutan-1-one. This method is advantageous as the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement.[1][2]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (for 0.1 mol scale) | Moles |

| Benzene (dry) | 78.11 | 0.877 | 100 mL | 1.12 |

| 3-Methylbutyryl chloride | 120.58 | 1.016 | 12.1 g (11.9 mL) | 0.1 |

| Aluminum chloride (anhydrous) | 133.34 | 2.44 | 14.7 g | 0.11 |

| Dichloromethane (DCM, dry) | 84.93 | 1.33 | 100 mL | - |

| 5% Hydrochloric acid (aq) | - | - | 100 mL | - |

| Saturated sodium bicarbonate (aq) | - | - | 50 mL | - |

| Brine (saturated NaCl solution) | - | - | 50 mL | - |

| Anhydrous magnesium sulfate | 120.37 | - | 10 g | - |

Protocol:

-

Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with calcium chloride), and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly dried.

-

Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (14.7 g, 0.11 mol) and dry dichloromethane (50 mL). Cool the suspension to 0 °C in an ice-water bath.

-

Addition of Acyl Chloride: In the dropping funnel, place a solution of 3-methylbutyryl chloride (12.1 g, 0.1 mol) in dry benzene (100 mL).

-

Reaction Execution: Add the 3-methylbutyryl chloride/benzene solution dropwise to the stirred aluminum chloride suspension over 30-45 minutes, maintaining the temperature below 10 °C. A vigorous evolution of HCl gas will be observed.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours until the reaction is complete (monitor by TLC).

-

Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice in a 1 L beaker. Stir until the ice has melted. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 5% HCl (100 mL), water (100 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the dichloromethane and excess benzene using a rotary evaporator.

-

Purification: The crude 3-methyl-1-phenylbutan-1-one can be purified by vacuum distillation.

Step 2: Reduction of 3-Methyl-1-phenylbutan-1-one to (3-Methylbutyl)benzene

The ketone formed in the previous step is reduced to the corresponding alkane. Two common methods for this transformation are the Wolff-Kishner and Clemmensen reductions. The choice depends on the substrate's stability to acidic or basic conditions. The Wolff-Kishner reduction is often preferred for its milder conditions for many substrates.[3][4][5][6][7]

Wolff-Kishner Reduction (Huang-Minlon Modification) Protocol:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (for 0.08 mol scale) | Moles |

| 3-Methyl-1-phenylbutan-1-one | 162.23 | 0.98 | 13.0 g | 0.08 |

| Hydrazine hydrate (85%) | 50.06 | 1.03 | 15 mL | ~0.25 |

| Potassium hydroxide (pellets) | 56.11 | - | 15.0 g | 0.27 |

| Diethylene glycol | 106.12 | 1.118 | 100 mL | - |

| Diethyl ether | 74.12 | 0.713 | 100 mL | - |

| 5% Hydrochloric acid (aq) | - | - | 50 mL | - |

| Water | 18.02 | 1.00 | 100 mL | - |

| Anhydrous sodium sulfate | 142.04 | - | 10 g | - |

Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-methyl-1-phenylbutan-1-one (13.0 g, 0.08 mol), diethylene glycol (100 mL), hydrazine hydrate (15 mL), and potassium hydroxide pellets (15.0 g).

-

Hydrazone Formation: Heat the mixture to reflux (around 120-140 °C) for 1-2 hours to form the hydrazone.

-

Water Removal: Remove the reflux condenser and replace it with a distillation head. Heat the mixture to distill off water and excess hydrazine until the temperature of the reaction mixture reaches 190-200 °C.

-

Reduction: Once the temperature has stabilized, reattach the reflux condenser and continue to heat at reflux for an additional 3-4 hours. The solution will become clear as the reaction progresses.

-

Work-up: Cool the reaction mixture to room temperature and add 100 mL of water.

-

Extraction: Extract the product with diethyl ether (2 x 50 mL).

-

Washing: Combine the organic extracts and wash with 5% HCl (50 mL) and then with water (50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The resulting (3-methylbutyl)benzene can be purified by distillation.

Step 3: Benzylic Bromination of (3-Methylbutyl)benzene

This final step introduces the bromine atom at the benzylic position through a free-radical chain reaction using N-bromosuccinimide (NBS) as the bromine source.[8][9][10][11][12]

Caption: Simplified mechanism of benzylic bromination with NBS.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (for 0.05 mol scale) | Moles |

| (3-Methylbutyl)benzene | 148.25 | 0.857 | 7.4 g (8.6 mL) | 0.05 |

| N-Bromosuccinimide (NBS) | 177.98 | - | 9.8 g | 0.055 |

| Benzoyl peroxide (BPO) | 242.23 | - | 0.12 g | 0.0005 |

| Carbon tetrachloride (CCl4) | 153.82 | 1.59 | 100 mL | - |

| Saturated sodium bisulfite (aq) | - | - | 50 mL | - |

| Water | 18.02 | 1.00 | 50 mL | - |

| Anhydrous sodium sulfate | 142.04 | - | 10 g | - |

Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a light source (e.g., a 100W lamp), dissolve (3-methylbutyl)benzene (7.4 g, 0.05 mol) in carbon tetrachloride (100 mL).

-

Reagent Addition: Add N-bromosuccinimide (9.8 g, 0.055 mol) and benzoyl peroxide (0.12 g, 0.0005 mol) to the solution.

-

Reaction Execution: Heat the mixture to reflux while irradiating with the lamp. The reaction is typically complete within 1-3 hours. The completion can be monitored by observing the succinimide (a white solid) floating on top of the denser CCl4.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide.

-

Washing: Transfer the filtrate to a separatory funnel and wash with saturated sodium bisulfite solution (50 mL) to remove any remaining bromine, followed by water (50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation.

-

Purification: The crude (2-bromo-3-methylbutyl)benzene can be purified by vacuum distillation or column chromatography on silica gel.[13][14][15]

Part 2: Scale-Up Procedures and Considerations

Scaling up the synthesis of (2-bromo-3-methylbutyl)benzene from the laboratory to a pilot or production scale introduces challenges that must be carefully managed to ensure safety, efficiency, and product quality.

General Scale-Up Principles:

-

Iterative Scaling: It is recommended not to increase the reaction scale by more than a factor of three to five in a single step.[9] This allows for the identification and mitigation of potential issues at an intermediate scale.

-

Process Safety Analysis: A thorough hazard and operability (HAZOP) study should be conducted before each scale-up. This includes evaluating potential runaway reactions, pressure build-up, and exposure to hazardous materials.[8]

-

Equipment Selection: Ensure that the reactors, condensers, and other equipment are appropriately sized and made of compatible materials for the larger scale.

Step-Specific Scale-Up Considerations:

1. Friedel-Crafts Acylation:

-

Exothermicity: This reaction is highly exothermic due to the formation of the acylium ion and the subsequent electrophilic aromatic substitution.[16]

-

Heat Management: The reactor must have an efficient cooling system (e.g., a jacketed reactor with a circulating coolant) to maintain the desired temperature. The rate of addition of the acyl chloride/benzene mixture should be carefully controlled to manage the rate of heat generation.

-

Temperature Monitoring: Multiple temperature probes within the reactor are recommended to detect any localized hotspots.

-

-

HCl Gas Evolution: Significant amounts of corrosive HCl gas are produced.

-

Scrubbing System: A robust gas scrubbing system (e.g., a caustic scrubber) is required to neutralize the HCl gas before it is vented.

-

-

Mixing: Efficient mixing is crucial to ensure uniform temperature and concentration throughout the reactor, preventing localized high concentrations of reactants which can lead to side reactions.

-

Reagent Addition: The addition of the acyl chloride/benzene mixture should be done sub-surface to minimize the fuming of HCl.

2. Wolff-Kishner Reduction:

-

High Temperatures: This reaction requires high temperatures (up to 200 °C).

-

Heating System: A reliable and controllable heating system (e.g., oil bath or heating mantle with a PID controller) is essential.

-

Thermal Stability: Ensure that all components of the reaction mixture are stable at the required temperatures.

-

-

Nitrogen Gas Evolution: The decomposition of the hydrazone releases a large volume of nitrogen gas.

-

Venting: The reactor must be adequately vented to prevent pressure build-up.

-

-

Foaming: The reaction mixture can be prone to foaming, especially during the initial heating and distillation stages.

-

Headspace: The reactor should have sufficient headspace to accommodate any foaming. The addition of an anti-foaming agent may be necessary.

-

-

Hydrazine Handling: Hydrazine is a toxic and corrosive substance.

-

Containment: Use a closed system for transferring and handling hydrazine.

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves and a face shield, must be worn.

-

3. Benzylic Bromination:

-

Radical Reaction: Radical chain reactions can be sensitive to impurities and the presence of oxygen.

-

Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere can improve reproducibility.

-

-

Light Initiation: The reaction is initiated by light.

-

Consistent Light Source: Ensure a consistent and reliable light source for reproducible reaction times. The intensity and wavelength of the light can affect the reaction rate.

-

-

NBS Handling: N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.[17][18][19][20][21]

-

Solvent Choice: Carbon tetrachloride is a potent ozone-depleting substance and its use is highly restricted. Alternative solvents such as cyclohexane or acetonitrile should be investigated and validated at the laboratory scale before being implemented at a larger scale.

Safety Data Sheet (SDS) Summary

This section provides a summary of the key hazards and safety precautions for the main chemicals used in this synthesis. Always consult the full SDS for each chemical before use.

| Chemical | Key Hazards | Handling Precautions |

| Benzene | Highly flammable liquid and vapor. Carcinogen, mutagen, and teratogen. Toxic if inhaled, swallowed, or in contact with skin. Causes serious eye irritation.[3][11][21][22] | Handle only in a well-ventilated fume hood. Use appropriate PPE, including chemical-resistant gloves (e.g., Viton), safety goggles, and a lab coat. Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a cool, dry place. |

| 3-Methylbutyryl chloride | Flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed. Toxic if inhaled. Reacts violently with water.[23][24][25][26] | Handle in a fume hood. Wear chemical-resistant gloves, safety goggles, and a face shield. Keep away from water and moisture. Store in a cool, dry, well-ventilated area away from incompatible materials. |

| Aluminum chloride (anhydrous) | Causes severe skin burns and eye damage. Reacts violently with water, releasing HCl gas. | Handle in a dry, inert atmosphere (e.g., glove box or under nitrogen). Avoid contact with moisture. Wear appropriate PPE. |

| Hydrazine hydrate | Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Suspected of causing cancer. | Handle in a closed system or in a well-ventilated fume hood. Use appropriate PPE, including chemical-resistant gloves and a face shield. Avoid breathing vapors. |

| N-Bromosuccinimide (NBS) | Oxidizing solid. Causes severe skin burns and eye damage. Harmful if swallowed. Lachrymator.[17][18][19][20][21] | Handle in a fume hood. Avoid creating dust. Wear gloves, safety goggles, and a lab coat. Keep away from combustible materials. Store in a cool, dry place away from light. |

| (2-bromo-3-methylbutyl)benzene | Assumed to be a skin and eye irritant. May be harmful if swallowed or inhaled. Handle with care as with other bromoalkanes. | Handle in a well-ventilated fume hood. Wear gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes. |

References

-

Safety Data Sheet: N-Bromosuccinimide - ChemScience. (n.d.). Retrieved from [Link]

-

Benzylic Bromination - Chemistry Steps. (2024, February 10). Retrieved from [Link]

-

11.10: Benzylic Bromination of Aromatic Compounds - Chemistry LibreTexts. (2023, August 7). Retrieved from [Link]

-

Wohl–Ziegler bromination - Wikipedia. (n.d.). Retrieved from [Link]

-

Wolff–Kishner reduction - Wikipedia. (n.d.). Retrieved from [Link]

-

10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep®. (n.d.). Retrieved from [Link]

-

Clemmensen reduction - Grokipedia. (n.d.). Retrieved from [Link]

-

Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS) - YouTube. (2020, November 21). Retrieved from [Link]

-

Wolff-Kishner Reduction - J&K Scientific LLC. (2021, March 15). Retrieved from [Link]

-

Industrially Viable Alternative to the Friedel−Crafts Acylation Reaction: Tamoxifen Case Study | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved from [Link]

-

separating benzyl bromide : r/chemistry - Reddit. (2022, June 15). Retrieved from [Link]

-

Benzene - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]

-

Benzyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Clemmensen reduction - Wikipedia. (n.d.). Retrieved from [Link]

-

Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation - OrgoSolver. (n.d.). Retrieved from [Link]

-

CLEMMENSEN REDUCTION 1. This reaction was first reported by Clemmensen of Park Davis in 1913. 2. It is the reduction of carbonyl. (n.d.). Retrieved from [Link]

-

Clemmensen reduction. (n.d.). Retrieved from [Link]

-

friedel-crafts acylation of benzene. (n.d.). Retrieved from [Link]

-

Wolff-Kishner Reduction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

BnBr purification via basic alumina? : r/chemistry - Reddit. (2016, December 15). Retrieved from [Link]

-

Friedel-Crafts Acylation - Chemistry Steps. (2025, June 20). Retrieved from [Link]

- CN107098791B - Preparation method of benzyl bromide - Google Patents. (n.d.).

-

Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

-

3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2025, January 29). Retrieved from [Link]

-

The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018, August 27). Retrieved from [Link]

-

13 Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

-

Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Clemmensen's Reduction - Medium. (2016, June 12). Retrieved from [Link]

-

The Clemmensen Reduction - Juniper Publishers. (2024, April 16). Retrieved from [Link]

-

What is Allylic Bromination? - Master Organic Chemistry. (2013, November 25). Retrieved from [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved from [Link]

Sources

- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. orgosolver.com [orgosolver.com]

- 7. Wolff-Kishner Reduction [organic-chemistry.org]

- 8. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 11. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 12. youtube.com [youtube.com]

- 13. reddit.com [reddit.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. reddit.com [reddit.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chemscience.com [chemscience.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. echemi.com [echemi.com]

- 20. datasheets.scbt.com [datasheets.scbt.com]

- 21. dept.harpercollege.edu [dept.harpercollege.edu]

- 22. nextsds.com [nextsds.com]

- 23. Isovaleryl chloride(108-12-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 24. 异戊酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 25. tcichemicals.com [tcichemicals.com]

- 26. fishersci.com [fishersci.com]

Technical Support Center: Regioselective Bromination of 3-Methylbutylbenzene

Welcome to the Application Scientist Support Center. When functionalizing 3-methylbutylbenzene (isopentylbenzene), researchers frequently encounter regioselectivity challenges due to the competing reactivity of the benzylic C–H bonds and the activated aromatic ring.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize yields for either benzylic bromination (radical pathway) or para-selective ring bromination (electrophilic pathway).

System Overview & Reaction Pathways

The regioselectivity of 3-methylbutylbenzene bromination is entirely dictated by the method of bond cleavage (homolytic vs. heterolytic). The diagram below illustrates the divergent pathways required to isolate your target compound.

Divergent regioselective bromination pathways for 3-methylbutylbenzene.

Troubleshooting & FAQs

Pathway A: Benzylic Bromination (Wohl-Ziegler Radical Mechanism)

Q: Why am I observing significant dibromination at the benzylic position when using N-bromosuccinimide (NBS)? A: Over-bromination is an artifact of uncontrolled radical kinetics. The benzylic radical of 3-methylbutylbenzene is highly stabilized by resonance with the aromatic ring. If the concentration of the active bromine radical exceeds the rate of substrate diffusion, secondary hydrogen abstraction occurs. Causality & Fix: Strictly control your NBS stoichiometry to 1.0–1.05 equivalents. Furthermore, transitioning from conventional thermal reflux to microwave irradiation drastically reduces reaction times, thereby minimizing the kinetic window for secondary bromination events[1].

Q: Carbon tetrachloride (CCl₄) is restricted in our facility. What are the most effective green solvent alternatives that maintain high yield? A: Historically, non-polar CCl₄ was used because it selectively precipitates the succinimide byproduct, driving the reaction forward. However, modern sustainable protocols have validated highly effective green alternatives. 1 has proven superior for benzylic mono-bromination[1]. Additionally, 2 can be utilized as a biodegradable, non-volatile solvent that stabilizes radical intermediates without participating in unwanted side reactions[2]. 3 is also a viable medium for "on-water" radical brominations[3].

Pathway B: Nuclear Ring Bromination (Electrophilic Aromatic Substitution)

Q: How do I completely suppress benzylic bromination to achieve exclusive para-selective ring bromination? A: To achieve purely nuclear (ring) bromination, you must shift the mechanism from a homolytic radical pathway to heterolytic Electrophilic Aromatic Substitution (EAS). Causality & Fix: Exclude all radical initiators (light, peroxides, AIBN). Instead, use NBS promoted by a solid acid catalyst, such as4, in a polar solvent like acetonitrile (CH₃CN)[4]. The solid acid polarizes the N–Br bond, generating a highly electrophilic bromonium species. While the 3-methylbutyl chain is an ortho/para director via hyperconjugation, its significant steric bulk completely shields the ortho positions, naturally directing the electrophile to yield >98% para-selectivity without touching the side chain[5],[6].

Validated Experimental Protocols

Protocol A: Green Benzylic Bromination (Radical Pathway)

Objective: Synthesis of 1-bromo-1-phenyl-3-methylbutane.

-

Preparation: In an oven-dried, microwave-safe reaction vial, dissolve 3-methylbutylbenzene (1.0 mmol) in 3.0 mL of ethyl acetate (EtOAc)[1].

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 mmol) and a catalytic amount of Azobisisobutyronitrile (AIBN) (0.05 mmol).

-

Reaction: Seal the vial and subject it to microwave irradiation (400 W) at 80 °C for 15–20 minutes. (Note: PEG-400 under concentrated solar radiation can be used for catalyst-free conditions[2]).

-

Workup: Cool to room temperature. Filter the mixture to remove the precipitated succinimide byproduct.

-

Self-Validation Check: The successful completion of the reaction is visually indicated by the transition of the heavy NBS powder at the bottom of the flask to succinimide, which floats to the surface of the solvent. GC-MS should confirm a molecular ion peak at m/z 226/228 (1:1 ratio, characteristic of a single bromine isotope pattern).

-

Purification: Wash the filtrate with saturated aqueous Na₂S₂O₃, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.

Protocol B: Para-Selective Electrophilic Aromatic Bromination

Objective: Synthesis of 1-bromo-4-(3-methylbutyl)benzene.

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methylbutylbenzene (1.0 mmol) in 5.0 mL of acetonitrile (CH₃CN)[6].

-

Catalyst & Reagent: Add NBS (1.05 mmol) and the solid acid catalyst H₃PO₄/Zr(OH)₄ (10 mol%)[4]. Crucial Step: Wrap the flask in aluminum foil to protect it from ambient light, preventing unwanted radical initiation.

-

Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 2–4 hours.

-

Workup: Upon completion, cool the mixture and filter to recover the heterogeneous H₃PO₄/Zr(OH)₄ catalyst (which can be washed with CH₃CN and reused up to 5 times)[6].

-

Self-Validation Check: The absence of radical side-reactions can be validated by ¹H-NMR. The disappearance of the para-proton signal on the aromatic ring and the retention of the intact benzylic CH₂ multiplet (around 2.6 ppm) confirms exclusive nuclear substitution.

-

Purification: Evaporate the solvent, extract with dichloromethane, wash with brine, dry, and concentrate.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected analytical outcomes for both regioselective pathways:

| Reaction Target | Mechanism | Reagents / Catalyst | Optimal Solvent | Yield (%) | Regioselectivity | Validation Marker |

| Benzylic Bromination | Free Radical (Wohl-Ziegler) | NBS, AIBN or hν | EtOAc or PEG-400 | 85–92% | >95% Benzylic | ¹H-NMR: Benzylic CH shifts from ~2.6 ppm to ~5.1 ppm |

| Ring Bromination | Electrophilic Aromatic Substitution | NBS, H₃PO₄/Zr(OH)₄ | Acetonitrile (CH₃CN) | 79–96% | >98% Para-selective | ¹H-NMR: Benzylic CH₂ remains at ~2.6 ppm; Aromatic signals show AA'BB' pattern |

References

-

Use of Bromine and Bromo-Organic Compounds in Organic Synthesis | Chemical Reviews Source: acs.org URL:[3]

-

Eco-Friendly Benzyl Bromination Method Source: scribd.com URL:[1]

-

ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Source: researchgate.net URL:[4]

-

Green and sustainable catalyst-free synthesis of 2-benzylidene-indan-1,3-dione derivatives using concentrated solar radiation in polyethylene glycol Source: nih.gov URL:[2]

-

Regioselective Monobromination of Free and Protected Phenols Source: researchgate.net URL:[5]

-

Bromination of the Alkylbenzene Substrates with N-Bromosuccinimide/H3PO4/Zr(OH)(4) Source: researchgate.net URL:[6]

Sources

- 1. scribd.com [scribd.com]

- 2. Green and sustainable catalyst-free synthesis of 2-benzylidene-indan-1,3-dione derivatives using concentrated solar radiation in polyethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

solvent optimization for SN2 reactions involving (2-bromo-3-methylbutyl)benzene

Target Substrate: (2-bromo-3-methylbutyl)benzene Target Audience: Process Chemists, Drug Development Scientists, and Synthetic Researchers

Welcome to the Technical Support Portal for nucleophilic substitution workflows. This guide is specifically engineered to address the kinetic and thermodynamic challenges of performing SN2 reactions on highly hindered secondary alkyl halides.

Part 1: Substrate Analysis & The Steric Challenge

Before optimizing the solvent, we must diagnose the mechanical limitations of the substrate. (2-bromo-3-methylbutyl)benzene features a secondary electrophilic α -carbon (C2) that is flanked by two massive steric barriers:

-

An isopropyl group at C3: This introduces severe β -branching.

-

A benzyl moiety at C1: This adds significant rotational bulk.

For an SN2 reaction to occur, the nucleophile must penetrate the molecule via a strict 180° backside attack into the σ∗ antibonding orbital[1]. The combined bulk of the isopropyl and benzyl groups acts as a physical barricade, dramatically raising the activation energy ( Ea ) of the transition state[2]. Because SN2 is kinetically suppressed here, competing pathways—specifically E2 elimination and SN1 solvolysis —become highly favorable[3]. Optimization requires absolute precision in solvent and reagent selection to force the SN2 pathway.

Part 2: Mechanistic Troubleshooting Guide

Symptom 1: High yield of alkene byproducts (E2 Dominance)

-

Diagnosis: You are likely using a basic nucleophile (e.g., alkoxides like NaOEt , or hydroxide). When reacting a secondary, sterically hindered alkyl halide with a strong base, proton abstraction at the β -carbon is vastly faster than backside attack. In these conditions, E2 will dominate regardless of the solvent used[4].

-

Solution: Switch to a highly nucleophilic but strictly non-basic reagent, such as an azide ( N3− ), cyanide ( CN− ), or thiolate ( RS− ).

Symptom 2: Racemization of the product or solvolysis byproducts (SN1 Dominance)

-

Diagnosis: The reaction is being run in a polar protic solvent (e.g., methanol, ethanol, or water). Protic solvents contain acidic protons that form a dense hydrogen-bonded "solvent cage" around the anionic nucleophile, drastically lowering its ground-state energy and neutralizing its reactivity[5]. Simultaneously, these solvents stabilize the leaving group and intermediate carbocation, funneling the reaction into an SN1 pathway[6].

-

Solution: Transition to a strictly anhydrous polar aprotic solvent (e.g., DMSO, DMF, or Acetonitrile).

Symptom 3: Unacceptably slow reaction rates

-

Diagnosis: The steric hindrance of the isopropyl group is preventing effective orbital overlap at standard temperatures.

-

Solution: Utilize a polar aprotic solvent with a high dielectric constant ( ϵ ). Solvents like DMSO solvate the counter-cation (e.g., Na+ ) via their localized negative dipole, but their diffuse positive dipole cannot effectively solvate the anion[6]. This leaves the nucleophile "naked" and highly reactive, increasing SN2 kinetics by up to 40-60%[7]. Apply mild heating (40–50 °C) to overcome the steric Ea barrier.

Part 3: Pathway Visualization

Logical workflow for optimizing SN2 pathways against competing E2 and SN1 mechanisms.

Part 4: Solvent Selection Matrix

To ensure the nucleophile remains unsolvated and reactive, select a solvent from the optimal tier below. Dielectric constants ( ϵ ) dictate the solvent's ability to separate the nucleophile from its counter-ion[7].

| Solvent | Classification | Dielectric Constant ( ϵ ) | Nucleophile Solvation | Impact on SN2 Kinetics for Hindered Substrates |

| DMSO | Polar Aprotic | 46.7 | Weak (Naked Anion) | Optimal; dramatically accelerates backside attack. |

| DMF | Polar Aprotic | 36.7 | Weak (Naked Anion) | Excellent; strong cation solvation, high boiling point. |

| Acetonitrile | Polar Aprotic | 37.5 | Weak (Naked Anion) | Good; slightly lower boiling point, easier workup. |

| Methanol | Polar Protic | 32.7 | Strong (H-Bonding) | Poor; cages nucleophile, triggers SN1 solvolysis. |

| Water | Polar Protic | 78.5 | Strong (H-Bonding) | Critical Failure; heavily favors SN1/E1 pathways. |

Part 5: Standard Operating Procedure (SOP) - Optimized SN2 Workflow

Model Reaction: Synthesis of (2-azido-3-methylbutyl)benzene via SN2 inversion. Mechanism of Action: Utilizing anhydrous DMSO to generate a "naked" azide anion, maximizing nucleophilicity to overcome the β -branching steric hindrance[8].

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon gas. Moisture acts as a protic solvent and will immediately degrade nucleophilicity.

-

Substrate Solvation: Dissolve 1.0 equivalent of (2-bromo-3-methylbutyl)benzene in anhydrous DMSO to achieve a 0.2 M concentration.

-

Nucleophile Addition: Add 2.0 equivalents of Sodium Azide ( NaN3 ). (Safety Note: NaN3 is highly toxic and can form explosive hydrazoic acid if exposed to acids. Perform strictly in a fume hood).

-

Thermal Activation: Heat the reaction mixture to 45 °C under an Argon atmosphere. Moderate heat provides the kinetic energy required to overcome the steric barrier of the isopropyl group, but exceeding 60 °C risks pushing the system into E1/E2 elimination.

-

Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc) until the starting material is fully consumed (typically 12–18 hours due to sterics).

-

Quenching & Workup: Cool to room temperature and quench by pouring the mixture into ice water (DMSO is highly water-soluble, driving the organic product out of solution).

-

Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

-

Purification: Wash the combined organic layers with brine (to remove residual DMSO), dry over anhydrous MgSO4 , filter, and concentrate in vacuo.

Part 6: Frequently Asked Questions (FAQs)

Q: Why does DMSO accelerate the SN2 reaction compared to methanol? A: Methanol is a protic solvent that forms strong hydrogen bonds with the nucleophile, trapping it in a "solvent cage" that must be broken before the reaction can occur[5]. DMSO is a polar aprotic solvent. Its localized negative dipole (on the oxygen atom) strongly solvates the Na+ cation, but its bulky, diffuse positive dipole cannot effectively interact with the N3− anion[6]. This leaves the azide ion "naked" and at a much higher ground-state energy, drastically lowering the activation energy required for the SN2 attack[8].